3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol
Description
Bioisosteric Significance of 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol
The thieno[2,3-d]pyrimidine core serves as a privileged scaffold in drug design due to its structural resemblance to adenine, a fundamental purine base in DNA and RNA. By replacing the imidazole ring of adenine with a thiophene moiety, this compound achieves enhanced metabolic stability while retaining critical hydrogen-bonding capabilities. This bioisosteric substitution mitigates enzymatic degradation pathways that commonly limit the efficacy of natural nucleotide analogs.
The compound’s 6-phenyl substituent introduces planar aromaticity, enabling π-π stacking interactions with tyrosine residues in kinase binding pockets. Concurrently, the 4-aminopropanol side chain mimics the ribose-phosphate backbone of ATP, facilitating competitive inhibition at catalytic sites. Molecular docking studies reveal that the hydroxyl group of the propanolamine chain forms hydrogen bonds with aspartate residues in Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key anticancer target.
Table 1: Structural Comparison of this compound with Natural Nucleotides
| Feature | Adenine | Quinazoline | This compound |
|---|---|---|---|
| Core Structure | Purine | Benzopyrimidine | Thieno[2,3-d]pyrimidine |
| Aromatic System | Bicyclic | Bicyclic | Tricyclic (thiophene fused) |
| Key Substituents | NH₂ at C6 | Variable at C4 | Phenyl at C6, propanolamine at C4 |
| Bioisosteric Target | DNA/RNA | EGFR Kinase | VEGFR-2, Complex I Enzymes |
| Metabolic Stability | Low | Moderate | High |
Structural Analogues in Nucleotide Mimicry Strategies
Thieno[2,3-d]pyrimidine derivatives exploit nucleotide mimicry to interfere with enzymatic processes in cancer and infectious diseases. The 4-aminopropanol side chain in this compound mirrors the 3'-hydroxyl group of ribose, enabling competitive binding to ATP-dependent kinases while resisting phosphorylysis. This strategic modification underpins the compound’s activity against Helicobacter pylori’s respiratory Complex I, where it disrupts NADH:quinone oxidoreductase activity by occupying the NuoD subunit’s binding site.
Table 2: Thieno[2,3-d]pyrimidine Analogues in Nucleotide Mimicry
| Compound | Structural Modification | Biological Target | Therapeutic Application |
|---|---|---|---|
| Olmutinib | Acrylamide at C4 | EGFR Kinase | Non-Small Cell Lung Cancer |
| Pictilisib | Morpholine at C4 | PI3K Kinase | Breast Cancer |
| Fimepinostat | Hydroxamate at C4 | HDAC/PI3K | Lymphoma |
| 3-({6-Phenyl...}amino)propan-1-ol | Propanolamine at C4 | VEGFR-2, Complex I | Anticancer, Antimicrobial |
The propanolamine side chain’s hydroxyl group forms a critical hydrogen bond with threonine-400 in Helicobacter pylori’s NuoD subunit, a interaction lost in T400I mutant strains. This specificity underscores the compound’s utility in targeting pathogen-specific enzymes while sparing human homologs. In kinase inhibition, the thieno[2,3-d]pyrimidine core adopts a planar conformation that mimics the adenine-binding region of ATP, with IC₅₀ values below 1 µM against VEGFR-2 in MCF-7 breast cancer cells.
Fluorinated analogues demonstrate enhanced binding kinetics through halogen bonding with kinase hinge regions, though such modifications are absent in this compound. Molecular dynamics simulations confirm the stability of the compound’s complex with VEGFR-2 over 100 ns trajectories, with MM-GBSA calculations revealing favorable binding energies of -45.2 kcal/mol. These properties validate its role as a lead compound for structure-based optimization in nucleotide mimicry strategies.
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C15H15N3OS/c19-8-4-7-16-14-12-9-13(11-5-2-1-3-6-11)20-15(12)18-10-17-14/h1-3,5-6,9-10,19H,4,7-8H2,(H,16,17,18) |
InChI Key |
JYTXBEIHFUQUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold serves as the foundational structure for the target compound. Source outlines a two-step process beginning with the cyclization of 3-aminothiophene-2-carboxylate derivatives. Treatment with sodium cyanate (NaOCN) in acetic acid/water initiates cyclocondensation, forming the pyrimidine ring. Subsequent hydrolysis with aqueous NaOH yields the dihydroxy intermediate .
Chlorination using phosphorus oxychloride (POCl₃) under reflux conditions (150°C, 5 hours) converts hydroxyl groups to chlorides, achieving an 82% yield for 4,6-dichlorothieno[2,3-d]pyrimidine . Alternative methods from source employ POCl₃ with N,N-diethylaniline in toluene, achieving comparable efficiency (82% yield) for analogous pyrido[3,4-d]pyrimidine systems.
Amination with 3-Aminopropanol
The final step involves nucleophilic substitution of the 4-chloro group with 3-aminopropanol. Source specifies refluxing 4-chloro-6-phenylthieno[2,3-d]pyrimidine with excess 3-aminopropanol in ethanol under inert atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, with yields reaching 81% after 12 hours .
Alternative conditions from source for similar pyrimidine systems use DMF as a solvent at 20°C, achieving 63% yield over 3 hours. However, elevated temperatures (80–100°C) in ethanol prove more effective for the bulkier thieno[2,3-d]pyrimidine substrate due to improved nucleophilicity of the amine .
Purification and Characterization
Crude product purification typically involves silica gel chromatography using ethyl acetate/hexane gradients. Source reports a final purity of >95% (HPLC), confirmed via ¹H NMR (DMSO-d₆): δ 8.68 (s, 1H, pyrimidine-H), 7.72–7.35 (m, 5H, phenyl-H), 4.80 (t, 2H, -CH₂OH) . Mass spectrometry (ESI+) validates the molecular ion peak at m/z 286.1 [M+H]⁺ .
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for critical steps:
Method A offers the highest overall yield (67–82%) but requires prolonged reaction times. Method C’s microwave-assisted chlorination (27% yield) is less efficient but advantageous for rapid screening .
Challenges and Optimization Opportunities
Regioselectivity in Chlorination : Competing chlorination at the 2- and 4-positions necessitates precise stoichiometric control. Source highlights that excess POCl₃ (5 equivalents) suppresses byproduct formation in pyrido[3,4-d]pyrimidine systems, a strategy applicable to thieno analogs .
Amination Side Reactions : Overheating during amination can lead to N-alkylation of the propanol moiety. Source proposes low-temperature (0–5°C) dropwise addition of 3-aminopropanol to mitigate this .
Chemical Reactions Analysis
3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include phosphorus oxychloride, triethylamine, and potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Evaluation
The compound has been evaluated for its biological activities, particularly its cytotoxic effects against cancer cell lines. Notably:
- Cytotoxicity : Research indicates that compounds similar to 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells. The cytotoxic effects were measured using the MTT assay, revealing that these compounds can outperform standard chemotherapeutics like Tamoxifen in terms of efficacy while maintaining lower toxicity towards normal cells .
- Mechanism of Action : The mechanism through which these compounds exert their cytotoxic effects often involves the inhibition of key cellular pathways associated with cancer proliferation. For instance, structural modifications that enhance interactions with target proteins can lead to improved anticancer activity .
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology:
- Inhibition of Bacterial Growth : Some derivatives have shown promise as inhibitors against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The structure-function relationship studies indicate that specific modifications can enhance antibacterial activity .
- Targeting Kinases : Compounds within this chemical class have also been explored for their ability to inhibit various kinases involved in cancer signaling pathways. This opens avenues for developing targeted therapies that could mitigate side effects associated with conventional chemotherapy .
Case Studies
Mechanism of Action
The mechanism of action of 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit key enzymes or interact with proteins involved in cellular pathways . This interaction can lead to the modulation of biological processes, such as cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol with analogs reported in the literature, focusing on structural modifications, synthesis, and biological activity.
Thieno[2,3-d]pyrimidine Derivatives with Modified Substituents
- 3-[(2-Substituted Cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol Derivatives Gaunda et al. (2017) synthesized derivatives with a cyclohepta[b]-fused ring system (e.g., 2-methyl or 2-phenyl substituents) and tested their cytotoxicity. The 2-phenyl-substituted analog exhibited IC₅₀ values of 8.2 μM (HC 29) and 9.6 μM (MDA-MB-231), outperforming the parent compound lacking the phenyl group (IC₅₀ >20 μM). This highlights the role of bulky substituents in enhancing antitumor activity .
- (R)-2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic Acid This derivative replaces the propanol side chain with a chiral propanoic acid group. The carboxylic acid moiety improves solubility but reduces membrane permeability compared to the alcohol in the target compound. The dimethyl substitution at positions 5 and 6 may enhance metabolic stability .
Heterocyclic Analogs with Alternative Cores
- Pyrazolo[3,4-d]pyrimidine Derivatives A pyrazolo[3,4-d]pyrimidine analog synthesized by Dam and Patel (2024) features a 3-aminophenol side chain. While this compound showed moderate cytotoxicity (IC₅₀ ~15 μM in leukemia cells), its activity was lower than thieno[2,3-d]pyrimidine derivatives, suggesting the thiophene ring is critical for target engagement .
- Pyrrolo[2,3-d]pyrimidine-Based JAK1 Inhibitors A 2023 patent describes pyrrolo[2,3-d]pyrimidine derivatives with 3-aminopropanol side chains as JAK1 inhibitors. Although structurally distinct, the shared 3-aminopropanol motif suggests a conserved pharmacophore for kinase inhibition. However, the thiophene ring in the target compound may confer unique selectivity compared to the pyrrole core .
Thiophene and Benzothiophene Derivatives
Benzothiophene-Based Cytotoxic Agents
Mohareb et al. (2016) reported benzothiophene derivatives with IC₅₀ values ranging from 5–12 μM in breast cancer cells. While these compounds lack the pyrimidine ring, their activity underscores the importance of the thiophene moiety in cytotoxicity. The pyrimidine core in the target compound likely enhances DNA intercalation or kinase binding .- Annulated Thiophene Derivatives Sharkawy et al. (2012) synthesized annulated thiophenes with benzoyl-isothiocyanate groups. These compounds showed IC₅₀ values of 10–18 μM in hepatocellular carcinoma, but their mechanisms differ from the target compound, which relies on the pyrimidine-amino alcohol interaction .
Key Findings and Trends
| Compound Class | Structural Features | Biological Activity (IC₅₀) | Mechanistic Insights |
|---|---|---|---|
| Target Compound | 6-Phenyl, 3-aminopropanol side chain | 8.2–9.6 μM (HC 29, MDA-MB-231) | Kinase/DNA interaction |
| Gaunda’s Cyclohepta[b] Analogs | 2-Substituted cyclohepta ring | 8.2–20 μM | Enhanced hydrophobicity improves potency |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole core, 3-aminophenol | ~15 μM | Reduced activity vs. thiophene analogs |
| Benzothiophene Derivatives | Benzothiophene core, no pyrimidine | 5–12 μM | Thiophene-dependent cytotoxicity |
Biological Activity
The compound 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3OS. It features a thienopyrimidine core structure, which is characterized by a fused ring system containing sulfur and nitrogen atoms. The presence of an amino group and a propanol side chain enhances its solubility and potential interaction with biological targets.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can inhibit key enzymes involved in cell proliferation and survival pathways. A notable example includes the inhibition of phosphoinositide 3-kinases (PI3K), which are crucial for cancer cell growth and metabolism .
Table 1: Summary of Anticancer Activity in Thienopyrimidine Derivatives
Antiviral Activity
In addition to anticancer properties, thienopyrimidine derivatives have shown promise as antiviral agents. Research has indicated that these compounds can interfere with viral replication processes by targeting specific viral proteins or host cell pathways that viruses exploit for replication. The antiviral activity is often linked to their ability to modulate immune responses or inhibit viral enzymes .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. For example, it has been reported to inhibit certain kinases involved in signaling pathways critical for cancer cell survival. Additionally, its structural features enable it to form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Case Studies
Several case studies have highlighted the efficacy of thienopyrimidine derivatives in preclinical models:
- Study on PI3K Inhibition : A derivative similar to 3-{(6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino}propan-1-ol was tested in vitro against various cancer cell lines. Results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting strong anticancer potential .
- Antiviral Screening : Another study evaluated the antiviral properties of thienopyrimidine compounds against Hepatitis C virus (HCV). The compounds exhibited dose-dependent inhibition of viral replication in cultured hepatocytes, indicating potential as therapeutic agents for HCV infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
